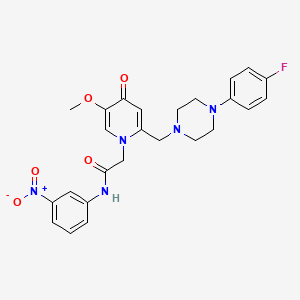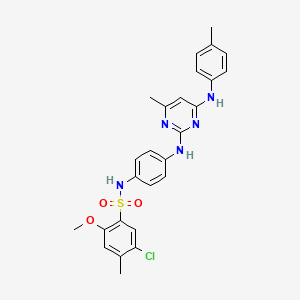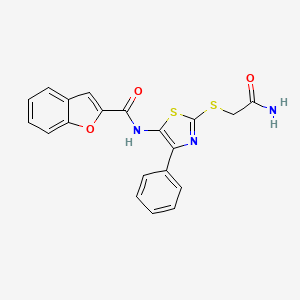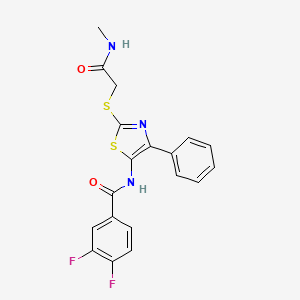![molecular formula C23H20ClN5O2S B3413777 N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide CAS No. 946269-27-8](/img/structure/B3413777.png)
N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide
Descripción general
Descripción
N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been developed for the treatment of various types of cancers. The development of Sunitinib has been a significant milestone in cancer research, as it has shown promising results in clinical trials and has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide involves the inhibition of multiple receptor tyrosine kinases, which leads to the inhibition of tumor growth and angiogenesis. This compound binds to the ATP-binding site of the receptor tyrosine kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antiangiogenic effects. It has also been shown to modulate the immune system, leading to enhanced antitumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in preclinical and clinical trials. It is also readily available and can be easily synthesized. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing due to its toxicity.
Direcciones Futuras
There are several future directions for the research and development of N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide. One area of interest is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of combination therapies that can enhance the anticancer activity of this compound. Additionally, there is ongoing research into the use of this compound for the treatment of other types of cancers, including breast cancer and lung cancer.
Aplicaciones Científicas De Investigación
N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-2-chlorobenzenesulfonamide has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been found to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT), which are involved in tumor growth and progression. This compound has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
Propiedades
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2S/c1-16-15-22(26-17-7-3-2-4-8-17)28-23(25-16)27-18-11-13-19(14-12-18)29-32(30,31)21-10-6-5-9-20(21)24/h2-15,29H,1H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJWXDIZHIJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-ethoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413703.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B3413711.png)
![4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3413723.png)
![5-(2-chloro-6-fluorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413733.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413759.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B3413769.png)
![4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3413773.png)


![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B3413789.png)

